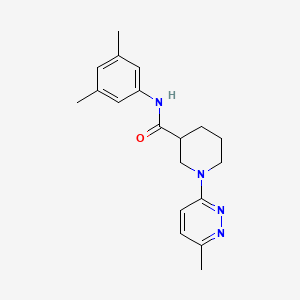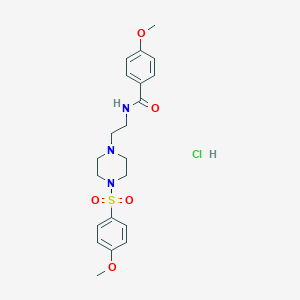
4-methoxy-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds involves multi-step processes. For instance, the synthesis of “4-methoxy-N- [2- (4-methylphenoxy)ethyl]benzenesulfonamide” involves the reaction of 4-methylphenol with 2-chloroethylsulfonate to form the intermediate, 2- (4-methylphenoxy)ethyl sulfonate.
Molecular Structure Analysis
The molecular structure of similar compounds has been studied extensively . For example, the salts of “N-(4-methoxyphenyl)piperazine” with 4-methylbenzoic acid and benzene-1,2-dicarboxylic acid have been crystallized and their structures analyzed .
Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied . For instance, the novel compound “2- { [4- (4-bromophenyl)piperazin-1-yl)]methyl}-4- (3-chlorophenyl-5- (4-methoxyphenyl)-2,4-dihydro-3 H -1,2,4-triazole-3-thione” is obtained via a four-step protocol .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed . For instance, the salts of “N-(4-methoxyphenyl)piperazine” with 4-methylbenzoic acid and benzene-1,2-dicarboxylate have been crystallized and their structures analyzed .
Wissenschaftliche Forschungsanwendungen
Gastrointestinal Motility Improvement : Benzamide derivatives, including compounds similar to the one , have been synthesized and evaluated for their effect on gastrointestinal motility. They have been found to accelerate gastric emptying and increase the frequency of defecation, suggesting potential as prokinetic agents (Sonda et al., 2004).
Dopamine D3 Receptor Affinity : Studies on the structural modification of benzamide derivatives show that they can have moderate affinity for the dopamine D3 receptor. This indicates potential applications in neuropharmacology, especially in the context of dopaminergic system modulation (Leopoldo et al., 2002).
5-HT7 Receptor Antagonism : Piperazine derivatives, closely related to the compound , have been prepared and evaluated as antagonists for the 5-HT7 receptor. This suggests potential applications in treating disorders associated with this receptor, such as depression or anxiety (Yoon et al., 2008).
HIV-1 Reverse Transcriptase Inhibition : Analogs of this compound have been synthesized and evaluated for their ability to inhibit HIV-1 reverse transcriptase, an enzyme crucial for the replication of HIV. This points to potential applications in antiretroviral therapy (Romero et al., 1994).
Antimicrobial Activity : Various benzamide and piperazine derivatives have been synthesized and screened for antimicrobial activities. Some compounds in this class have shown good or moderate activities against test microorganisms, indicating potential use in antimicrobial therapies (Bektaş et al., 2007).
Anti-Inflammatory and Analgesic Properties : Compounds structurally related to the given compound have been synthesized and evaluated for their anti-inflammatory and analgesic activities. Certain derivatives have shown high inhibitory activity on cyclooxygenase-2 (COX-2), along with significant analgesic and anti-inflammatory effects (Abu‐Hashem et al., 2020).
Wirkmechanismus
Target of Action
Similar compounds have been shown to interact with various receptors and enzymes .
Mode of Action
It is known that similar compounds can interact with their targets through various mechanisms, such as blocking or activating the target, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been shown to affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
Similar compounds have been shown to have adequate pharmacokinetic properties .
Result of Action
Similar compounds have been shown to have various effects at the molecular and cellular level .
Action Environment
It is known that environmental factors can influence the action of similar compounds .
Safety and Hazards
The safety and hazards of similar compounds have been studied . For instance, “para-Methoxyphenylpiperazine (MeOPP, pMPP, 4-MPP; Paraperazine)” is a piperazine derivative with stimulant effects which has been sold as an ingredient in “Party pills” and is considered to have relatively insignificant abuse potential .
Eigenschaften
IUPAC Name |
4-methoxy-N-[2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O5S.ClH/c1-28-18-5-3-17(4-6-18)21(25)22-11-12-23-13-15-24(16-14-23)30(26,27)20-9-7-19(29-2)8-10-20;/h3-10H,11-16H2,1-2H3,(H,22,25);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYXGEGIVDDBKHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

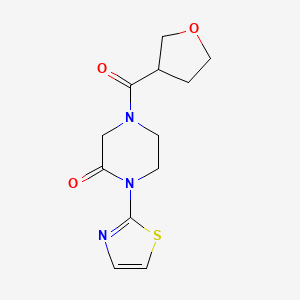
![N-(4-bromophenyl)-2-((3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2718266.png)
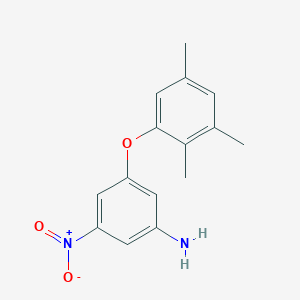

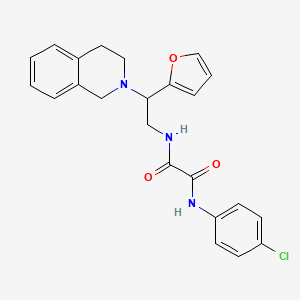
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acrylamide](/img/structure/B2718274.png)
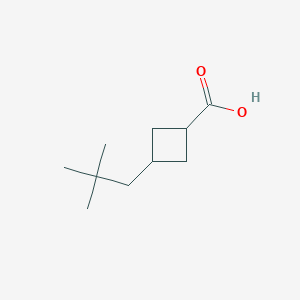
![1-[5-(2-Hydroxyphenyl)-3-(p-tolyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2718277.png)
![N-[(4-phenoxyphenyl)carbamothioyl]benzamide](/img/structure/B2718279.png)
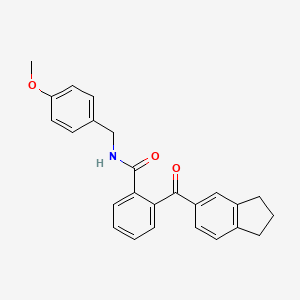
![2-(2-Fluoro-6-thieno[2,3-b]pyridin-5-yloxyphenyl)propan-2-ol](/img/structure/B2718281.png)
![4-(tert-butyl)phenyl 5-chloro-1-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboximidoate](/img/structure/B2718282.png)
